thermodynamic properties of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
thermodynamic properties of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
An In-depth Technical Guide to the Thermodynamic Properties of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
Abstract: The thermodynamic profile of a drug candidate is a cornerstone of successful pharmaceutical development, directly influencing its stability, solubility, and bioavailability. This guide addresses the determination of the core , a compound possessing structural motifs of interest in medicinal chemistry. In the absence of published experimental data for this specific molecule, this document serves as a comprehensive, methodology-focused whitepaper. It provides drug development professionals with a first-principles roadmap, detailing the requisite synthesis, characterization, and a suite of analytical techniques necessary to establish a complete and reliable thermodynamic profile. The protocols herein are designed as self-validating systems, integrating experimental rigor with computational insights to ensure data integrity and support informed decision-making in a research and development setting.
Introduction: The Imperative of Thermodynamic Characterization
In the landscape of drug discovery, the journey from a promising molecule to a viable therapeutic is governed by its physicochemical properties. The compound 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one incorporates a bromophenoxy group, known to modulate metabolic stability and receptor affinity, and a pyrrolidine amide moiety, a common feature in bioactive molecules that can influence solubility and cell permeability[1][2]. Understanding the thermodynamics of such a compound is not an academic exercise; it is a critical prerequisite for formulation, process development, and predicting in vivo performance.
Thermodynamic parameters dictate the fundamental behavior of an Active Pharmaceutical Ingredient (API). The Gibbs free energy of solvation governs solubility, while the enthalpy of fusion and melting point define its solid-state stability.[3] Heat capacity provides insight into how the molecule’s energy state changes with temperature, and decomposition kinetics are paramount for determining shelf-life and safe handling protocols.[4][5]
This guide provides an authoritative framework for the de novo determination of these properties. It is structured to lead a researcher logically from the foundational step of securing a pure, well-characterized sample to the application of sophisticated thermal and computational analyses.
Part 1: Prerequisite — Synthesis and Analytical Confirmation
A robust thermodynamic analysis is contingent on the unimpeachable purity and structural identity of the compound under investigation. Therefore, the first step is a well-controlled synthesis followed by rigorous characterization.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The ether linkage in the target molecule is logically formed via the Williamson ether synthesis, a reliable and well-established method involving the reaction of a phenoxide with an alkyl halide.[6][7][8][9] The proposed two-step route involves the synthesis of a key intermediate, 4-chloro-1-(pyrrolidin-1-yl)butan-1-one, followed by its coupling with 4-bromophenol.
Experimental Protocol: Synthesis
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Synthesis of Intermediate (4-Chloro-1-(pyrrolidin-1-yl)butan-1-one):
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To a stirred solution of pyrrolidine (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add 4-chlorobutyryl chloride (1.0 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
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Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by vacuum distillation or column chromatography.
-
-
Williamson Ether Synthesis (Final Product):
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To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add a solution of 4-bromophenol (1.1 eq.) in DMF dropwise at 0 °C.[7]
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Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
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Add a solution of 4-chloro-1-(pyrrolidin-1-yl)butan-1-one (1.0 eq.) in DMF to the reaction mixture.
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Heat the reaction to 80-90 °C and monitor by TLC. The reaction typically completes within 8-12 hours.
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Cool the mixture to room temperature and carefully quench by the slow addition of ice-cold water.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
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Analytical Confirmation
The identity and purity of the synthesized 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one must be confirmed before any thermodynamic measurements are taken.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, alkyl, and pyrrolidine protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition of the compound.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the C=O (amide) bond, the Ar-O-C (ether) linkage, and the C-Br bond.
Part 2: A Methodological Guide to Thermodynamic Analysis
The following sections detail the core experimental procedures for building a comprehensive thermodynamic profile of the title compound. The choice of these techniques is driven by the need to answer critical questions regarding the material's stability, energy content, and phase behavior.
Solid-State Thermal Analysis
The solid form of an API is central to its handling, formulation, and stability. Thermal analysis techniques provide direct measurement of the properties that define this state.
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Causality & Expertise: DSC is the gold-standard technique for measuring the heat flow associated with thermal transitions in a material.[10] It allows for the precise determination of the melting point (Tₘ), a critical identifier of purity and physical form, and the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice. This value is fundamental to understanding solubility. Furthermore, by running the experiment in a modulated mode (mDSC), the reversing heat flow can be isolated to accurately determine the heat capacity (Cₚ) of the solid material.[4]
-
Self-Validating Protocol:
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Measurement Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating cycle to investigate any changes in form (e.g., conversion from a metastable to a stable polymorph or characterization of an amorphous phase).
-
-
Data Analysis: Integrate the melting endotherm peak on the first heating scan to determine Tₘ (onset temperature) and ΔHfus (peak area). Analyze the second heat scan for any new transitions or a glass transition (Tg), which would indicate the presence of amorphous content.
-
-
Causality & Expertise: TGA measures changes in a sample's mass as a function of temperature. Its primary purpose in this context is to determine the compound's thermal stability and decomposition temperature (Tₔ). This information is vital for identifying the maximum temperature for processing and storage without risking chemical degradation.
-
Self-Validating Protocol:
-
Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the compound into a ceramic or aluminum TGA pan.
-
Measurement Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).
-
Data Analysis: The decomposition temperature is typically reported as the onset temperature of the major mass loss step in the TGA curve.
-
Solution & Fundamental Energetics
-
Causality & Expertise: Solution calorimetry directly measures the heat absorbed or released when a solute dissolves in a solvent, known as the enthalpy of solution (ΔHsol).[11] This is a critical parameter for understanding the dissolution process at a molecular level and is a key component of the thermodynamic cycle used to analyze solubility.[11] It is also exceptionally sensitive for detecting and quantifying different polymorphic forms or degrees of crystallinity, as these will exhibit different heats of solution.[11]
-
Self-Validating Protocol:
-
Instrument Setup: Use an isothermal titration or solution calorimeter. Equilibrate the instrument and the solvent-filled sample cell to the desired temperature (e.g., 25 °C).
-
Calibration: Perform an electrical calibration or use a chemical standard (e.g., dissolution of KCl) to determine the calorimeter's heat capacity.[11]
-
Measurement: Inject a precisely known mass of the compound into the solvent cell.
-
Data Analysis: Integrate the resulting power-time curve to determine the total heat of the dissolution event. Normalize this value by the number of moles of the compound to obtain ΔHsol in kJ/mol.
-
Data Summary
The experimental measurements will yield a set of core thermodynamic data for the compound.
| Thermodynamic Property | Symbol | Typical Units | Experimental Technique | Significance in Drug Development |
| Melting Temperature | Tₘ | °C or K | DSC | Purity indicator, solid-form characterization |
| Enthalpy of Fusion | ΔHfus | kJ/mol | DSC | Crystal lattice energy, solubility prediction |
| Heat Capacity (solid) | Cₚ(s) | J/(mol·K) | Modulated DSC | Defines energy required to raise temperature |
| Decomposition Temperature | Tₔ | °C | TGA | Upper limit for thermal stability, safety |
| Enthalpy of Solution | ΔHsol | kJ/mol | Solution Calorimetry | Energetics of dissolution, polymorph screening |
Part 3: Integrating Computational Insights
While experimental measurement is the ultimate authority, computational methods provide predictive power and mechanistic insight, especially in early development when material is scarce.[12]
Predicting Thermodynamic Properties
Physics-based computational models can provide valuable estimates of thermodynamic properties.
-
Quantum Mechanics: Methods like Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation (ΔfH°(g)) and vibrational frequencies, from which the heat capacity (Cₚ) can be derived using statistical mechanics.[13]
-
Thermodynamic Cycles: Computational models can predict the free energy of solvation (ΔGsolv), which, when combined with experimental or calculated solid-state data, allows for the a priori prediction of solubility.[14]
The Thermodynamic Cycle of Solubility
A key application of integrating experimental data is the construction of the thermodynamic cycle for solubility. This cycle connects the solid state to the solution state and provides a complete energetic picture of the dissolution process.
This cycle demonstrates the relationship: ΔHsol = ΔHfus + ΔHmix . By experimentally determining ΔHsol (via solution calorimetry) and ΔHfus (via DSC), one can derive the enthalpy of mixing (ΔHmix), which describes the interaction between the molten-state solute and the solvent. This provides deep insight into the intermolecular forces governing solubility.
Conclusion
The thermodynamic characterization of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, or any new chemical entity, is a foundational pillar of rational drug development. While direct data for this compound is not yet in the public domain, the methodologies outlined in this guide provide a comprehensive and scientifically rigorous pathway for its complete analysis. By integrating controlled synthesis, high-fidelity thermal analysis (DSC, TGA), and solution calorimetry, a researcher can build a robust dataset.[10][15] Complementing these experimental results with computational predictions provides a holistic understanding of the molecule's behavior. This integrated approach ensures that decisions regarding formulation, stability, and process chemistry are based on a solid foundation of quantitative thermodynamic data, ultimately accelerating the development timeline and increasing the probability of success.
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